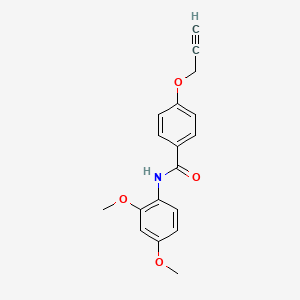
N-(2,4-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as DMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research applications. In
科学研究应用
DMPB has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience, cancer research, and drug discovery. In neuroscience research, DMPB has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DMPB has been shown to have anti-tumor effects and may have potential as a cancer treatment. In drug discovery, DMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of DMPB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDAC activity, DMPB may alter gene expression patterns and affect various cellular processes. DMPB has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular antioxidant defense and may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMPB has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor effects, DMPB has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. DMPB has also been shown to improve cognitive function and memory in animal models. These effects make DMPB an attractive candidate for use in various research applications.
实验室实验的优点和局限性
One of the main advantages of using DMPB in lab experiments is its wide range of biochemical and physiological effects. This allows researchers to study various cellular processes and pathways using a single compound. Additionally, DMPB has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, one limitation of using DMPB in lab experiments is its relatively high cost compared to other research compounds. Additionally, the mechanism of action of DMPB is not fully understood, which may limit its use in certain research applications.
未来方向
There are many potential future directions for research involving DMPB. One area of potential research is the development of new drugs based on the structure of DMPB. By modifying the chemical structure of DMPB, researchers may be able to develop new drugs with improved efficacy and safety profiles. Another area of potential research is the study of DMPB's effects on various cellular processes and pathways. By further understanding the mechanism of action of DMPB, researchers may be able to identify new targets for drug development and gain a better understanding of the cellular processes involved in various diseases. Additionally, the potential therapeutic applications of DMPB in the treatment of neurodegenerative diseases and cancer warrant further investigation.
合成方法
The synthesis of DMPB involves the reaction of 2,4-dimethoxyphenylamine with 4-(2-propyn-1-yloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield pure DMPB. This synthesis method has been optimized for high yield and purity and has been used in many research studies.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-10-9-15(21-2)12-17(16)22-3/h1,5-10,12H,11H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYXWPFOEURUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5373585.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B5373590.png)
![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)
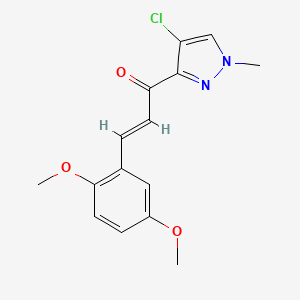
![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)
![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
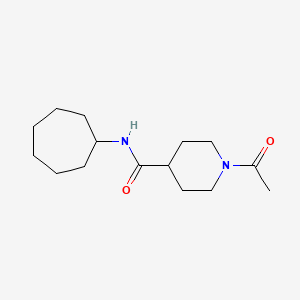
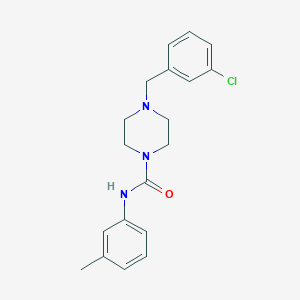
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
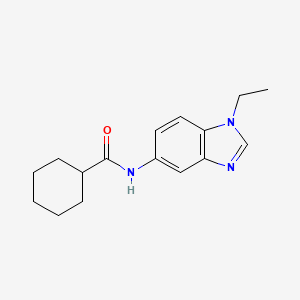
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)
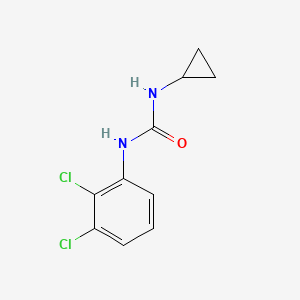
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)